6-Amino-N-β-D-glucopyranosylhexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

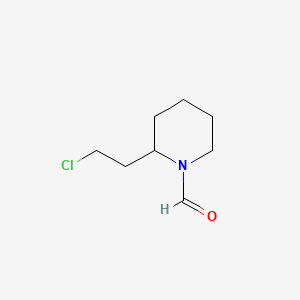

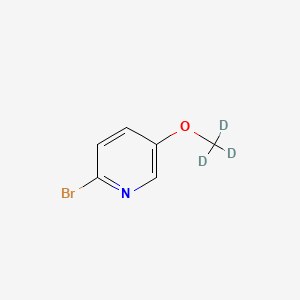

6-Amino-N-β-D-glucopyranosylhexanamide is a biochemical used for proteomics research . It has a molecular formula of C12H24N2O6 and a molecular weight of 292.33 . This compound can be used for the synthesis of aminodeoxyglucose derivatives, which have antibacterial activity . It can also be used for the synthesis of sugar-oligoamides, which are used as DNA minor groove binders .

Aplicaciones Científicas De Investigación

Conformational Analysis

- Stereospecific Synthesis and Conformational Studies : Research by Kato, Vasella, and Crich (2017) focused on the stereospecific synthesis of 6-monodeuterio methyl 2,6-diamino-2,6-dideoxy-α- and β- d-glucopyranosides. The study aimed to understand the side chain conformations of these compounds, revealing insights into their gt conformations and the behavior of methyl 2-amino-2-deoxy-α- and β- d-glucopyranosides as mixtures of gg and gt conformers, similar to glucopyranose itself Kato, Vasella, & Crich, 2017.

Derivative Synthesis and Applications

- Synthesis of Derivatives for Immobilization and Tracing : Yashunsky, Karelin, Tsvetkov, and Nifantiev (2018) synthesized 3-Aminopropyl β-(1 → 6)-d-glucotetraoside and its biotinylated derivative. These derivatives have applications in controlled immobilization of oligosaccharides on streptavidin-coated ELISA plates and for tracing carbohydrate-binding molecules Yashunsky, Karelin, Tsvetkov, & Nifantiev, 2018.

Immunomodulating Activity

- Immunomodulating Polysaccharides : Han et al. (2012) isolated a polysaccharide, GSP-6B, from Ganoderma sinense, which showed significant immunomodulating activity by inducing the release of cytokines IL-1β and TNF-α in human peripheral blood mononuclear cells and activating dendritic cells, without any toxicity Han et al., 2012.

Textile Industry Applications

- Role in Textile Industry : Bezerra et al. (2020) discussed the role of β-Cyclodextrin (β-CD), an oligosaccharide consisting of D-(+)-glucopyranose units, in the textile industry. β-CD's structure allows it to form complexes, changing the properties of guest molecules, and is used in dyeing, finishing, and wastewater treatment due to its versatility, biocompatibility, and biodegradability Bezerra et al., 2020.

Enzymatic Activity

- Glucose-Tolerant β-Glucosidase : Pei, Pang, Zhao, Fan, and Shi (2012) presented a study on β-glucosidase from Thermoanaerobacterium thermosaccharolyticum DSM 571, highlighting its glucose and cellobiose tolerance, independence of metal ions, and high hydrolysis activity on cellobiose, making it a potential candidate for industrial applications Pei, Pang, Zhao, Fan, & Shi, 2012.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Amino-N-β-D-glucopyranosylhexanamide involves the conversion of D-glucose to the protected glucosamine derivative, which is then reacted with hexanoyl chloride to obtain the desired product.", "Starting Materials": [ "D-glucose", "Acetyl chloride", "Ammonium hydroxide", "Hexanoyl chloride", "Sodium borohydride", "Methanol", "Ethanol", "Diethyl ether" ], "Reaction": [ "Conversion of D-glucose to the protected glucosamine derivative by reacting with acetyl chloride and ammonium hydroxide", "Reduction of the protected glucosamine derivative with sodium borohydride in methanol", "Reaction of the resulting amine with hexanoyl chloride in the presence of triethylamine in ethanol", "Deprotection of the amine group by treatment with hydrochloric acid in diethyl ether" ] } | |

Número CAS |

83387-51-3 |

Nombre del producto |

6-Amino-N-β-D-glucopyranosylhexanamide |

Fórmula molecular |

C12H24N2O6 |

Peso molecular |

292.332 |

Nombre IUPAC |

6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |

InChI |

InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9-,10+,11-,12-/m1/s1 |

Clave InChI |

FJNVLTLMGXYGGP-DVYMNCLGSA-N |

SMILES |

C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)

![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)

![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)

![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)